

Application Note: Determination of Nnitrosodiethanolamine (NDELA) in Shampoo and Lotion Formulations

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Compound of Interest		
Compound Name:	N-Nitrosodiethanolamine-d8	
Cat. No.:	B563865	Get Quote

Introduction

N-nitrosodiethanolamine (NDELA) is a potent carcinogen that can form in cosmetic and personal care products, such as shampoos and lotions, through the reaction of nitrosating agents with diethanolamine (DEA) or triethanolamine (TEA), common ingredients used as emulsifiers or foaming agents. Due to its toxicity, the presence of NDELA in consumer products is a significant safety concern, and its levels are strictly regulated in many countries. This application note provides detailed protocols for the sample preparation and quantitative analysis of NDELA in shampoo and lotion matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Data Presentation

The following tables summarize the performance of the analytical method and reported concentrations of NDELA in commercial shampoo and lotion products.

Table 1: Method Performance Characteristics



Parameter	Result	Reference
Limit of Detection (LOD)	1.1 - 22.8 μg/kg	[1][2]
Limit of Quantification (LOQ)	3.6 - 20 μg/kg	[3]
Average Recovery	88.3% - 99%	[1][4]
Repeatability (RSD)	< 8% - 15.3%	[5]

Table 2: Reported NDELA Concentrations in Commercial Products

Product Type	Concentration Range (µg/kg)	Reference
Shampoos & Conditioners	23 - 992	[1]
Lotions (Hand and Body)	up to 140	[6][7]
Facial Cosmetics	up to 49,000	[6][7]
Suntan Lotions	17 - 27	[8]

Experimental Protocols Materials and Reagents

- N-nitrosodiethanolamine (NDELA) standard
- N-nitrosodiethanolamine-d8 (NDELA-d8) internal standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Water, HPLC grade
- Ammonium acetate
- · Formic acid



- Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
- Syringe filters (0.22 μm)
- Vortex mixer
- Centrifuge
- Analytical balance
- LC-MS/MS system

Sample Preparation Protocol for Shampoo

- Sample Weighing and Spiking: Accurately weigh 1.0 g of the shampoo sample into a 50 mL polypropylene centrifuge tube. Spike the sample with an appropriate amount of NDELA-d8 internal standard solution.
- Extraction: Add 10 mL of acetonitrile to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of NDELA from the sample matrix.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the supernatant from the precipitated proteins and other insoluble components.
- Supernatant Collection: Carefully transfer the supernatant to a clean tube.
- Solid-Phase Extraction (SPE) Cleanup:
 - Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
 - Loading: Load the supernatant onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
 - Elution: Elute the NDELA and the internal standard with 5 mL of acetonitrile.



- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase starting composition.
- Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

Sample Preparation Protocol for Lotion

- Sample Weighing and Spiking: Accurately weigh 0.5 g of the lotion sample into a 50 mL polypropylene centrifuge tube. Spike the sample with an appropriate amount of NDELA-d8 internal standard solution.
- Extraction: Add 10 mL of acetonitrile. Vortex vigorously for 5 minutes to disperse the lotion and extract the NDELA. Due to the high lipid content, a longer vortexing time is necessary.
- Centrifugation: Centrifuge the sample at 5000 rpm for 15 minutes. A higher speed and longer time may be required to achieve phase separation compared to shampoo samples.
- Supernatant Collection: Carefully transfer the acetonitrile (upper) layer to a clean tube, avoiding the lipid layer.
- Solid-Phase Extraction (SPE) Cleanup:
 - Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water.
 - Loading: Load the supernatant onto the conditioned SPE cartridge.
 - Washing: Wash the cartridge with 5 mL of 5% methanol in water, followed by 5 mL of acetonitrile to remove non-polar interferences.
 - Elution: Elute the NDELA and the internal standard with 5 mL of 5% formic acid in acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase starting composition.



 Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:
 - NDELA: 135.1 -> 74.1 (Quantifier), 135.1 -> 104.0 (Qualifier)[6]
 - NDELA-d8: 143.1 -> 111.0[9]

Workflow Diagram





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Caption: NDELA Sample Preparation Workflow.

Conclusion

The protocols described in this application note provide a reliable and robust framework for the determination of NDELA in complex cosmetic matrices like shampoos and lotions. The use of an internal standard and solid-phase extraction cleanup ensures accurate and precise quantification. These methods can be readily implemented in quality control laboratories to monitor the levels of this harmful contaminant and ensure consumer safety.

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